molecular formula C18H24F3N3O4S B2666356 (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421493-11-9

(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2666356
CAS No.: 1421493-11-9
M. Wt: 435.46
InChI Key: XCPQLAGFCRIOIT-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule with the CAS registry number 1421493-11-9 and a molecular formula of C18H24F3N3O4S, yielding a molecular weight of 435.5 g/mol . This complex compound features a bi-piperidinyl core structure where one piperidine ring is functionalized with a methylsulfonyl group, a strong electron-withdrawing moiety that can influence the molecule's conformation and binding affinity. The second piperidine is linked via an ether bridge to a 5-(trifluoromethyl)pyridin-2-yl group, a privileged structure in medicinal chemistry known for its metabolic stability and ability to engage in π-π stacking interactions . The presence of the trifluoromethyl group on the pyridine ring enhances lipophilicity and can significantly impact the compound's pharmacokinetic properties. While the specific biological target and mechanism of action for this precise molecule are not detailed in the literature search results, its sophisticated architecture suggests high potential as a key intermediate or candidate for pharmaceutical research. Molecules incorporating piperidine and sulfonyl groups are frequently investigated as agonists or antagonists for G-protein coupled receptors (GPCRs) . Similarly, the N-(trifluoromethyl)pyridin-4-yl)amine scaffold is a recognized motif in the development of potent GPCR agonists, such as those targeting the GPR119 receptor for the treatment of type 2 diabetes . Researchers may find this compound valuable for probing new biological pathways, developing structure-activity relationships (SAR), or as a building block in the synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O4S/c1-29(26,27)24-10-4-13(5-11-24)17(25)23-8-6-15(7-9-23)28-16-3-2-14(12-22-16)18(19,20)21/h2-3,12-13,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQLAGFCRIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

 1 Methylsulfonyl piperidin 4 yl 4 5 trifluoromethyl pyridin 2 yl oxy piperidin 1 yl methanone \text{ 1 Methylsulfonyl piperidin 4 yl 4 5 trifluoromethyl pyridin 2 yl oxy piperidin 1 yl methanone }

Research indicates that compounds with piperidine structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. The presence of the methylsulfonyl and trifluoromethyl groups enhances lipophilicity and may influence receptor binding affinity.

Antitumor Activity

Studies have shown that piperidine derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells, indicating potent cytotoxic activity. The structural modifications in piperidine derivatives, such as the incorporation of electron-withdrawing groups like trifluoromethyl, have been linked to enhanced antitumor efficacy .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. In vitro studies suggest that it may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. The ability to inhibit this pathway could lead to enhanced T-cell activation and improved anti-tumor responses .

Case Studies

  • In Vitro Characterization : A study involving virtual screening identified several small molecule inhibitors targeting PD-1/PD-L1 interactions. The compound was among those synthesized and characterized for their binding affinity and inhibitory activity .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, derivatives similar to the compound exhibited selective toxicity, with some showing IC50 values comparable to established chemotherapeutics such as doxorubicin .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 Value (µM)Reference
Antitumor ActivityHuman Glioblastoma U25123.30 ± 0.35
PD-1/PD-L1 InhibitionIn Vitro CharacterizationN/A
General CytotoxicityVarious Cancer LinesComparable to Doxorubicin

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Bioactivity Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) logP (Predicted) Bioactivity / Application Reference
Target Compound 1-(Methylsulfonyl)piperidin-4-yl, 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine ~479.4* ~2.8* Hypothesized CNS or kinase modulation
Aryl-(4-fluoro-4-[(2-pyridin-2-yl-ethylamino)-methyl]-piperidin-1-yl)-methanone (Patent: EP) Fluorine, ethylamino-pyridine ~400.3* ~1.9* 5-HT1 agonist (antidepressant, analgesic)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Piperidine, chromeno-pyrimidine ~393.5 3.1 Drug-like properties, oral bioavailability
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone Methanesulfonyl-phenyl, pyrazolo-pyrimidine, isoxazole ~552.5* ~3.5* Kinase inhibition (hypothesized)

*Estimated using computational tools (e.g., SwissADME).

Key Differences and Implications

Methylsulfonyl vs. Methanesulfonyl-phenyl: The target’s methylsulfonyl group reduces steric bulk compared to the methanesulfonyl-phenyl moiety in , possibly improving solubility and CNS penetration.

Physicochemical Properties The target compound’s higher molecular weight (~479.4 vs. ~393.5 in ) may limit blood-brain barrier permeability but could be offset by its moderate logP (~2.8), balancing lipophilicity and solubility. In contrast, the chromeno-pyrimidine derivative exhibits superior oral bioavailability due to its compact structure and optimal logP (3.1).

Synthetic Complexity

  • The target compound’s synthesis likely involves multi-step functionalization of piperidine rings, similar to methods described for pyrazolo-pyrimidine derivatives . However, the use of thiourea and p-toluenesulfonic acid catalysts (as in ) is less relevant here.

Therapeutic Potential

  • 5-HT1 Receptor Targeting: The ethylamino-pyridine analog demonstrates antidepressant activity, suggesting that the target’s pyridinyloxy group could be optimized for similar CNS applications.
  • Kinase Inhibition: Pyrazolo-pyrimidine derivatives are known kinase inhibitors; the trifluoromethyl group in the target compound may enhance selectivity for specific kinase isoforms.

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